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molecular formula C11H10N2O4 B8568373 6-methoxy-4-methyl-8-nitroquinolin-5-ol

6-methoxy-4-methyl-8-nitroquinolin-5-ol

Cat. No. B8568373
M. Wt: 234.21 g/mol
InChI Key: JGJUFNZJBLULLJ-UHFFFAOYSA-N
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Patent
US04431807

Procedure details

4-Methyl-5,6-dimethoxy-8-nitroquinoline (6.21 g, 25 mmol) was dissolved in ethanol (100 mL) containing concentrated hydrochloric acid (4.7 mL). The mixture was heated under reflux for 21 hours, then cooled to 10° and filtered. The solid was washed with cold (10°) ethanol (18 mL) followed by petroleum ether (15 mL) and air-dried to yield 5.41 g (92%) of the title compound, mp 253°-257° (dec).
Quantity
6.21 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step Two
Yield
92%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:11]2[C:6](=[C:7]([N+:16]([O-:18])=[O:17])[CH:8]=[C:9]([O:14][CH3:15])[C:10]=2[O:12]C)[N:5]=[CH:4][CH:3]=1.Cl>C(O)C>[CH3:1][C:2]1[C:11]2[C:6](=[C:7]([N+:16]([O-:18])=[O:17])[CH:8]=[C:9]([O:14][CH3:15])[C:10]=2[OH:12])[N:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
6.21 g
Type
reactant
Smiles
CC1=CC=NC2=C(C=C(C(=C12)OC)OC)[N+](=O)[O-]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
4.7 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 21 hours
Duration
21 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 10°
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solid was washed with cold (10°) ethanol (18 mL)
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=NC2=C(C=C(C(=C12)O)OC)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 5.41 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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